molecular formula C22H18N4O2 B12898077 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline CAS No. 159586-88-6

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline

Cat. No.: B12898077
CAS No.: 159586-88-6
M. Wt: 370.4 g/mol
InChI Key: KPHZJWAYTZNCCV-UHFFFAOYSA-N
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Description

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. The reaction is followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired hydrazino-quinoline compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline involves its interaction with specific molecular targets within the cell. It can inhibit the activity of certain enzymes or interfere with DNA replication, leading to cell death. The compound’s hydrazino group allows it to form covalent bonds with nucleophilic sites on proteins and DNA, disrupting their normal function .

Properties

CAS No.

159586-88-6

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N'-(6-methoxy-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C22H18N4O2/c1-28-17-7-8-19-18(13-17)21(14-20(24-19)15-5-3-2-4-6-15)25-26-22(27)16-9-11-23-12-10-16/h2-14H,1H3,(H,24,25)(H,26,27)

InChI Key

KPHZJWAYTZNCCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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